3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-methoxybenzaldehyde.
Alkylation Reaction: The benzaldehyde derivative undergoes an alkylation reaction with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to introduce the prop-2-yn-1-yloxy group.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., DMF, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzyl alcohol.
Scientific Research Applications
3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its unique structural features.
Biological Studies: It can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Material Science: The compound’s functional groups make it suitable for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde depends on its application:
Biological Targets: When used as a probe, the compound can covalently modify biological targets through its brominated linker and alkyne tag.
Pathways Involved: The compound can participate in click chemistry reactions, facilitating the study of biological pathways and molecular interactions.
Comparison with Similar Compounds
4-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the bromine and methoxy groups, making it less versatile in certain reactions.
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but lacks the methoxy group, affecting its reactivity and applications.
Uniqueness: 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-bromo-5-methoxy-4-prop-2-ynoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h1,5-7H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYXTUCZPDRKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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